3,6-dichloro-2-methoxybenzaldehyde
Description
Properties
CAS No. |
27164-08-5 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formylation Step
2,5-Dichloroaniline is dissolved in a solvent such as ethylene dichloride, toluene, or xylene. TiCl₄ (0.5–3% w/w relative to the amine) is added, and the mixture is cooled to 0–10°C . Dichloromethyl ether is then introduced dropwise, with the molar ratio of amine to ether maintained at 1:0.9–1:1.2 . The exothermic reaction is controlled to prevent overheating, ensuring optimal imine formation.
Hydrolysis Step
The intermediate imine is hydrolyzed by adding water (1–3 times the solvent volume) and adjusting the pH to 1–3 using dilute sulfuric acid. The mixture is stirred at 15–50°C for 3–6 hours , after which the organic layer containing the aldehyde is separated. Yields typically range from 92.3% to 96.0% , depending on solvent and temperature.
Factors Influencing Yield
Solvent Effects
Polar solvents like ethylene dichloride enhanced reactant solubility and facilitated intermediate stabilization, whereas aromatic solvents (toluene, xylene) improved selectivity by reducing hydrolysis side reactions.
Acidic Hydrolysis Conditions
Maintaining a pH of 1–3 during hydrolysis ensured complete conversion of the imine intermediate. Excess acidity (pH <1) risked over-hydrolysis to carboxylic acids, while higher pH levels (3–5) led to incomplete reactions.
Byproduct Management
Minor byproducts included 2,5-dichloroanisole (from ether cleavage) and residual unreacted amine. These were removed via solvent extraction and distillation, with purity levels exceeding 98% in optimized runs.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to maintain precise temperature control during exothermic steps. Solvent recovery systems (e.g., distillation columns) reduce costs, while in-line pH monitoring ensures consistent hydrolysis conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,6-Dichloro-2-methoxybenzoic acid.
Reduction: 3,6-Dichloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,6-Dichloro-2-methoxybenzaldehyde serves as a building block in organic synthesis. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups. The compound can undergo various reactions such as nucleophilic substitutions and Friedel-Crafts acylation to form more complex organic molecules.
Biology
In biochemical research, this compound is utilized to study enzyme-catalyzed reactions and investigate biochemical pathways. Its ability to interact with enzymes makes it a valuable probe for understanding metabolic processes.
Medicine
The compound is being explored for its therapeutic properties , including potential antimicrobial and anticancer activities. Research indicates that it may inhibit specific cellular pathways, making it a candidate for drug development.
Industry
This compound finds applications in the production of herbicides , particularly dicamba, which is effective against broadleaf weeds. The compound's environmental benefits stem from its relatively low toxicity and efficient application in agricultural settings . Additionally, it is used in producing specialty polymers and dyes.
Case Studies
- Pharmaceutical Development : A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
- Agricultural Applications : Research on dicamba synthesis from this compound highlighted its effectiveness in controlling specific weed species while minimizing environmental impact. The synthesis method developed showed high yield and low waste production, aligning with green chemistry principles.
- Biochemical Probing : In enzyme studies, this compound was used to modify enzyme active sites to better understand substrate specificity and catalytic mechanisms. Results indicated that modifications led to altered enzyme kinetics, providing insights into enzyme function.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
3,6-Dichloro-2-methoxybenzoic Acid
Key Differences :
- Functional Group : The benzoic acid derivative replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH), significantly altering its acidity (pKa ~2–3 for carboxylic acids vs. ~8–10 for aldehydes) and solubility in polar solvents.
- Synthetic Applications : Carboxylic acid derivatives are often used as herbicides (e.g., Dicamba analogs), while aldehydes serve as intermediates in condensation reactions .
| Property | 3,6-Dichloro-2-methoxybenzaldehyde | 3,6-Dichloro-2-methoxybenzoic Acid |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 | 221.04 |
| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Key Applications | Organic synthesis | Herbicides (e.g., Dicamba analogs) |
3,6-Dimethoxy-2-phenylmethoxybenzaldehyde
Key Differences :
- Substituents : This analog replaces chlorine atoms with methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups, increasing steric bulk and electron-donating effects.
| Property | This compound | 3,6-Dimethoxy-2-phenylmethoxybenzaldehyde |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂O₂ | C₁₆H₁₆O₄ |
| Molecular Weight | 221.04 | 272.30 |
| Substituents | 3-Cl, 6-Cl, 2-OCH₃ | 3-OCH₃, 6-OCH₃, 2-OCH₂C₆H₅ |
| Topological Polar Surface Area | ~30 Ų (estimated) | 44.8 Ų (calculated) |
2-Chloro-3-methoxybenzaldehyde
Key Differences :
- Substituent Positions : Chlorine and methoxy groups are swapped (Cl at position 2, OCH₃ at 3), altering electronic distribution.
- Spectroscopic Properties : The ¹H-NMR of 2-chloro-3-methoxybenzaldehyde would show distinct aromatic splitting patterns compared to the 3,6-dichloro analog due to differing substituent proximity to the aldehyde group .
| Property | This compound | 2-Chloro-3-methoxybenzaldehyde |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂O₂ | C₈H₇ClO₂ |
| Molecular Weight | 221.04 | 170.59 |
| Substituents | 3-Cl, 6-Cl, 2-OCH₃ | 2-Cl, 3-OCH₃ |
| Commercial Availability | Limited data | Available via suppliers (e.g., Georganics) |
Research Findings and Implications
- Electronic Effects : Chlorine atoms in this compound enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophiles like hydrazines or amines, as seen in hydrazone formation (e.g., ) .
- Steric Considerations: Bulkier substituents (e.g., phenylmethoxy in 3,6-dimethoxy-2-phenylmethoxybenzaldehyde) may hinder crystallization or reduce solubility in non-polar solvents .
- Biological Activity : Chlorinated benzaldehydes are precursors to bioactive molecules, including antifungal agents or enzyme inhibitors, though direct data for the target compound requires further study .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-dichloro-2-methoxybenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Use substituted benzaldehyde precursors and reflux with acetic acid as a catalyst in absolute ethanol (4–6 hours, 80–100°C). Monitor reaction progress via TLC or HPLC. For purification, employ reduced-pressure evaporation followed by recrystallization from methanol or ethanol .
- Key considerations : Adjust molar ratios (e.g., 1:1 stoichiometry of aldehyde to amine in analogous reactions) and solvent polarity to minimize side products like dihalogenated byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical tools :
- NMR spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm) for functional group confirmation .
- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~218–220 for [M+H]+) and isotopic patterns due to chlorine substituents .
- X-ray crystallography : Resolve crystal packing influenced by Cl and OCH₃ substituents; compare with similar benzaldehydes (e.g., 2-hydroxy-6-methoxybenzaldehyde) to identify intermolecular interactions .
Q. What safety protocols are critical during handling?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains due to halogenated byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, OCH₃) influence reactivity in cross-coupling reactions?
- Mechanistic insight : The electron-withdrawing Cl groups activate the aldehyde for nucleophilic attack (e.g., in Schiff base formation), while OCH₃ stabilizes intermediates via resonance. Compare reaction rates with non-halogenated analogs (e.g., 3-methoxy-4-(methoxymethoxy)benzaldehyde) .
- Experimental design : Use kinetic studies (UV-Vis or stopped-flow methods) to quantify substituent effects on reaction pathways .
Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?
- Strategy : Perform polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane). Analyze hydrogen-bonding networks (e.g., C=O⋯H interactions) and π-stacking trends via single-crystal XRD. Cross-reference with databases like PubChem to validate anomalies .
Q. What strategies mitigate competing side reactions during functionalization (e.g., oxidation of the aldehyde group)?
- Preventive measures :
- Use protective groups (e.g., acetal formation) before halogenation steps.
- Optimize temperature (e.g., <0°C for electrophilic substitutions) to suppress aldehyde oxidation .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in spectroscopic data across studies?
- Root cause analysis : Variations may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities (e.g., residual acetic acid), or instrument calibration.
- Resolution : Replicate experiments using standardized conditions (IUPAC guidelines) and validate with high-purity solvents (>99.9%) .
Q. Why do computational models (e.g., DFT) sometimes fail to predict substituent-directed regioselectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
